(5-Bromopyridin-3-yl)(4-methylphenyl)methanol
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Overview
Description
(5-Bromopyridin-3-yl)(4-methylphenyl)methanol is a chemical compound with the molecular formula C₁₃H₁₂BrNO and a molecular weight of 278.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring and a methylphenyl group attached to a methanol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory potential against α-glucosidase , an enzyme that plays a crucial role in treating type II diabetes mellitus .
Mode of Action
Compounds with similar structures have been found to inhibit α-glucosidase , which suggests that (5-Bromopyridin-3-yl)(4-methylphenyl)methanol might interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 4-methylphenylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromopyridin-3-yl)(4-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopyridin-2-yl)(4-methylphenyl)methanol
- (5-Chloropyridin-3-yl)(4-methylphenyl)methanol
- (5-Fluoropyridin-3-yl)(4-methylphenyl)methanol
Uniqueness
(5-Bromopyridin-3-yl)(4-methylphenyl)methanol is unique due to the presence of a bromine atom at the 5-position of the pyridine ring, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- analogs .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(4-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8,13,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSLXJMEYJBKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CN=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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